molecular formula C25H31N5O2 B12561306 Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- CAS No. 144510-91-8

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)-

Cat. No.: B12561306
CAS No.: 144510-91-8
M. Wt: 433.5 g/mol
InChI Key: JIGYVEPELWUUGD-UHFFFAOYSA-N
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Description

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is a complex organic compound known for its unique structure and significant biological activities. It has been isolated as an active component from the ethanolic extract of the aerial parts of Mitracarpus scaber and exhibits significant in vitro inhibitory activity against AIDS-related pathogens .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Disubstituted 1,2,3,4-tetrahydrobenz(g)isoquinoline-5,10-diones are prepared through an activated Pictet-Spengler reaction of the corresponding imines of 2-(1,4-dimethoxynaphth-2-yl)ethylamine in the presence of an acyl chloride and aluminum chloride (AlCl3), followed by oxidation with silver(II) oxide in nitric acid .

Industrial Production Methods

The industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound undergoes oxidation reactions, particularly in the presence of strong oxidizing agents like silver(II) oxide.

    Reduction: It can be reduced under specific conditions, although detailed reduction pathways are not extensively documented.

    Substitution: The compound can participate in substitution reactions, especially involving its amino groups.

Common Reagents and Conditions

    Oxidizing Agents: Silver(II) oxide in nitric acid.

    Reducing Agents:

    Substitution Reagents: Various acyl chlorides and aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. Its mechanism of action involves inhibiting the growth of pathogens by interfering with their metabolic processes. The exact molecular targets and pathways are not fully elucidated but are believed to involve key enzymes and proteins essential for pathogen survival .

Comparison with Similar Compounds

Similar Compounds

  • Benzo(g)quinoline-5,10-dione
  • Benzo(g)quinoline-5,6-dione
  • Anthraquinone

Uniqueness

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(1-pyrrolidinyl)ethyl)amino)- is unique due to its specific structure, which includes pyrrolidinyl groups that enhance its biological activity. This structural uniqueness contributes to its significant inhibitory activity against pathogens, distinguishing it from other similar compounds .

Properties

CAS No.

144510-91-8

Molecular Formula

C25H31N5O2

Molecular Weight

433.5 g/mol

IUPAC Name

6,9-bis(2-pyrrolidin-1-ylethylamino)benzo[g]isoquinoline-5,10-dione

InChI

InChI=1S/C25H31N5O2/c31-24-18-7-8-26-17-19(18)25(32)23-21(28-10-16-30-13-3-4-14-30)6-5-20(22(23)24)27-9-15-29-11-1-2-12-29/h5-8,17,27-28H,1-4,9-16H2

InChI Key

JIGYVEPELWUUGD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC2=C3C(=C(C=C2)NCCN4CCCC4)C(=O)C5=C(C3=O)C=CN=C5

Origin of Product

United States

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